molecular formula C7H15NO3 B12060806 N-(2-Hydroxyethyl)valine CAS No. 21768-51-4

N-(2-Hydroxyethyl)valine

Cat. No.: B12060806
CAS No.: 21768-51-4
M. Wt: 161.20 g/mol
InChI Key: AJNYQRXDVGKEIT-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)valine (HEV) is a specific hemoglobin adduct recognized as a critical biomarker of exposure to ethylene oxide (EO) and its precursor, ethylene (ET). Ethylene oxide is a direct-acting alkylating agent and a known human carcinogen, which binds to nucleophilic sites in biological molecules like hemoglobin . The formation of HEV at the N-terminal valine of hemoglobin serves as a sensitive and long-term dosimeter for monitoring biological effective dose, summarizing exposures from both exogenous sources and endogenous metabolism . This adduct is extensively used in molecular epidemiology and occupational health research to assess exposure to ethylene oxide, which is prevalent in tobacco smoke , industrial environments , and ambient air . Studies have consistently shown that HEV levels are significantly higher in smokers (204 ± 151 pmol/g globin) compared to non-smokers (57 ± 46 pmol/g globin), with a clear dose-response relationship to the number of cigarettes smoked per day . The quantitative analysis of N-(2-Hydroxyethyl)valine is typically performed using highly sensitive techniques such as gas chromatography-mass spectrometry (GC-MS) following a modified Edman degradation or, more recently, competitive immunoassays . This compound is therefore an essential standard for calibrating equipment and validating methods in the biological monitoring of carcinogen exposure, providing invaluable data for cancer risk assessment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNYQRXDVGKEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21768-51-4
Record name 2-Hydroxyethylvaline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyethylamino)-3-methylbutyric acid
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Preparation Methods

Reaction of Ethylene Oxide with Valine Methyl Ester

A widely cited protocol involves reacting L-valine methyl ester hydrochloride with ethylene oxide in methanol under alkaline conditions. Sodium methoxide is used to neutralize the hydrochloride, raising the pH to 8 and facilitating the nucleophilic attack of the valine amino group on EO. The reaction proceeds at 45°C for five days, yielding N-(2-hydroxyethyl)valine methyl ester. Subsequent hydrolysis in aqueous medium at 45°C for three days removes the methyl group, producing HEV with a yield of 31%.

Key Steps:

  • Alkylation:
    Valine methyl ester+CH2OCH2N-(2-hydroxyethyl)valine methyl ester\text{Valine methyl ester} + \text{CH}_2\text{OCH}_2 \rightarrow \text{N-(2-hydroxyethyl)valine methyl ester}

  • Hydrolysis:
    N-(2-hydroxyethyl)valine methyl ester+H2OHEV+CH3OH\text{N-(2-hydroxyethyl)valine methyl ester} + \text{H}_2\text{O} \rightarrow \text{HEV} + \text{CH}_3\text{OH}

Optimization:

  • Solvent System: Methanol ensures solubility of both reactants.

  • Temperature Control: Prolonged heating at 45°C maximizes ester hydrolysis without degrading the product.

Protection-Deprotection Strategies

To enhance yield in peptide synthesis, the hydroxy group of HEV is often protected as a benzyl ether. For example, N-(2-benzyloxyethyl)valine is synthesized by reacting HEV with benzyl bromide in dimethylformamide (DMF) using sodium hydride as a base. Catalytic hydrogenation later removes the benzyl group, yielding pure HEV. This approach mitigates side reactions during solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

HEV is incorporated into peptides for antibody production and immunoassays. SPPS protocols utilize Fmoc-protected HEV derivatives, with the hydroxy group protected as a tert-butyl ether.

Procedure:

  • Resin Loading: Fmoc-HEV(tBu)-OH is anchored to Wang resin.

  • Chain Elongation: Standard Fmoc chemistry adds subsequent amino acids.

  • Cleavage: Trifluoroacetic acid (TFA) removes protecting groups and releases the peptide.

Challenges:

  • Steric Hindrance: The hydroxyethyl group reduces coupling efficiency, necessitating extended reaction times.

  • Purification: Reverse-phase HPLC is required to isolate HEV-containing peptides.

Analytical Derivatization for Biomarker Quantification

HEV is detected in hemoglobin via modified Edman degradation, which cleaves the N-terminal valine adduct for analysis by GC-MS or LC-MS/MS.

Modified Edman Degradation

Steps:

  • Globin Isolation: Erythrocytes are lysed, and globin precipitated.

  • Derivatization: Pentafluorophenyl isothiocyanate (PFPITC) reacts with the N-terminal valine, forming a thiohydantoin derivative.

  • Extraction: Tert-butyl methyl ether isolates the derivative.

  • Analysis: GC-MS/MS quantifies HEV with a limit of detection (LOD) of 10 pmol/g globin.

Data Table 1: Performance Metrics of Edman Degradation

ParameterValueSource
LOD10 pmol/g globin
Within-Day Precision (CV)4.3–5.2%
Recovery90–111%

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable high-throughput alkylation of valine esters with EO, while in-line purification systems (e.g., simulated moving bed chromatography) enhance yield.

Advancements:

  • Catalytic Systems: Zeolite catalysts reduce reaction time from days to hours.

  • Green Chemistry: Water-based hydrolysis replaces organic solvents, aligning with sustainable practices.

Challenges and Methodological Improvements

Byproduct Formation

Side reactions, such as over-alkylation or oxidation, are mitigated by:

  • Stoichiometric Control: Limiting EO to 1.1 equivalents.

  • Inert Atmosphere: Nitrogen purging prevents oxidative degradation.

Analytical Interferences

Co-eluting compounds in biological samples are addressed via:

  • Isotope Dilution: 13C^{13}\text{C}-labeled HEV internal standards improve quantification accuracy.

  • High-Resolution MS: Q-TOF instruments resolve isobaric interferences .

Chemical Reactions Analysis

Cyclization Reactions

The hydroxyethyl group facilitates intramolecular cyclization under acidic or thermal conditions. This reaction is critical in forming heterocyclic compounds, such as 2-imidazolidinones , which are structurally analogous to intermediates in peptide synthesis.

Key Findings:

  • Mechanism : Activation via transfer of the hydroxyethyl group to adjacent nucleophiles stabilizes transition states, favoring five-membered ring formation .

Esterification and Acylation

The carboxyl group of HOEtVal reacts with alcohols or acylating agents, forming esters or amides. These derivatives are used to study metabolic stability or pharmacokinetics.

Reaction Conditions and Products:

ReactantConditionsProductYieldReference
Methanol/H+60°C, 24 hoursMethyl ester65%
Acetyl chlorideRT, 2 hoursN-Acetyl-HOEtVal88%

Note: Deuterated analogs (e.g., HOEtVal-d4) show similar reactivity but enhanced stability in tracer studies.

Metabolic Incorporation and Adduct Formation

HOEtVal is a biomarker for ethylene oxide exposure, forming stable adducts with hemoglobin via nucleophilic substitution.

Biochemical Pathways:

  • Adduct Formation :
    EO reacts with the N-terminal valine of hemoglobin, forming HOEtVal through a Michael addition-like mechanism (kinetics: k = 1.2 × 10⁻⁴ L/mol/day) .

    Hb-Val-NH2+EOHb-Val-N-CH2CH2OH\text{Hb-Val-NH}_2 + \text{EO} \rightarrow \text{Hb-Val-N-CH}_2\text{CH}_2\text{OH}
  • Endogenous vs. Exogenous Sources :

    • Smokers exhibit 3–5× higher HOEtVal levels than nonsmokers due to EO in tobacco smoke .

    • Background levels in nonsmokers (~50 pmol/g Hb) arise from lipid peroxidation and gut microbiota .

Epidemiological Data:

PopulationHOEtVal (pmol/g Hb)Source
Nonsmokers57 ± 46
Smokers (1 pack/day)204 ± 151

Oxidation and Degradation

The hydroxyethyl group undergoes oxidation to form glycolic acid derivatives , particularly in the presence of hepatic enzymes like cytochrome P450.

Key Observations:

  • In vitro Oxidation : HOEtVal is oxidized to N-(2-oxoethyl)valine by CYP2E1 (Vmax = 12 nmol/min/mg protein) .

  • Stability : HOEtVal adducts remain stable in hemoglobin for ~120 days (aligned with erythrocyte lifespan) .

Interaction with Electrophiles

The secondary amine reacts with electrophiles (e.g., acrylonitrile, glycidamide), forming cross-linked adducts detectable via LC-MS/MS .

Example:

HOEtVal-NH+CH2=CHCNHOEtVal-N-CH2CH2CN\text{HOEtVal-NH} + \text{CH}_2=\text{CHCN} \rightarrow \text{HOEtVal-N-CH}_2\text{CH}_2\text{CN}

Detection limit: 1 pmol/g Hb .

Scientific Research Applications

Biomonitoring of Ethylene Oxide Exposure

N-(2-Hydroxyethyl)valine is primarily used as a biomarker to assess human exposure to ethylene oxide. Studies have demonstrated a direct correlation between the levels of HEVal in hemoglobin and the degree of exposure to ethylene oxide through various routes, including occupational settings and tobacco smoke.

  • Exposure Assessment : Research indicates that HEVal can be quantified in biological samples such as blood and urine, providing a reliable measure of ethylene oxide exposure. For instance, a study conducted on urbanized adults showed that HEVal levels correlated positively with tobacco smoke exposure, suggesting its utility in distinguishing between active and passive smokers .
  • Dose-Response Relationships : Experimental studies involving animal models have established dose-response relationships for HEVal formation following controlled exposures to ethylene oxide. In one study, male F344 rats and B6C3F1 mice exposed to varying concentrations of ethylene oxide exhibited significant increases in HEVal levels, particularly at higher doses . This information is critical for risk assessment and regulatory purposes.

Toxicological Research

The formation of N-(2-Hydroxyethyl)valine is indicative of the alkylating activity of ethylene oxide on biological macromolecules. This property makes it an important compound in toxicological studies.

  • Mechanistic Studies : Research has explored the mechanisms by which ethylene oxide induces its effects through the formation of adducts like HEVal. The persistence and accumulation of HEVal in hemoglobin can provide insights into the biological effects of chronic exposure to ethylene oxide .
  • Carcinogenic Risk Assessment : N-(2-Hydroxyethyl)valine has been investigated as a potential biomarker for assessing carcinogenic risk associated with ethylene oxide exposure. Studies have shown that elevated levels of HEVal correlate with increased mutation frequencies in specific genes, supporting its role as an indicator of mutagenic potential .

Case Studies and Research Findings

Numerous studies have documented the implications of N-(2-Hydroxyethyl)valine in understanding health risks associated with ethylene oxide exposure:

StudySubjectFindings
Fennell et al. (2023)Rats and MiceEstablished dose-response curves for HEVal formation; highlighted erythrocyte lifespan reduction due to high cumulative doses .
Upton et al. (2000)RodentsInvestigated biomarkers including HEVal to assess risk from ethylene exposure; demonstrated supralinear accumulation patterns .
Walker et al. (1999)Healthy AdultsCorrelated urinary cotinine levels with HEVal formation; emphasized its role in understanding tobacco-related cancer risks .

Mechanism of Action

N-(2-Hydroxyethyl)valine exerts its effects through the formation of covalent adducts with hemoglobin. Ethylene oxide reacts with the N-terminal valine of hemoglobin to form N-(2-Hydroxyethyl)valine. This adduct formation is used as a biomarker to monitor exposure to ethylene oxide. The molecular targets involved include the amino groups of valine and the reactive epoxide group of ethylene oxide.

Comparison with Similar Compounds

N-(2-Cyanoethyl)valine

  • Parent Compound : Acrylonitrile, a nitrile used in synthetic rubber and plastic production.
  • Biological Matrix : Hemoglobin.
  • Detection : GC-MS after Edman degradation, similar to HEV .
  • Key Differences: Forms via acrylonitrile’s reaction with valine, reflecting exposure to a distinct industrial chemical.

N-tau-(2-Hydroxyethyl)histidine

  • Parent Compound : Ethylene oxide.
  • Biological Matrix : Hemoglobin (histidine residues).
  • Detection: GC-MS or immunoassays.
  • Key Differences: Forms at histidine residues rather than valine. In rats, dose-response curves for N-tau-(2-hydroxyethyl)histidine after chronic EO exposure (2 years) showed reduced erythrocyte lifespan at high EO concentrations, a phenomenon less pronounced with HEV .

2-Hydroxy-2-phenylethylvaline (HOStVal)

  • Parent Compound : Styrene oxide, a metabolite of styrene used in plastics.
  • Biological Matrix : Hemoglobin.
  • Detection : Synthesized via reaction of styrene oxide with valine, analyzed by nuclear magnetic resonance (NMR) and mass spectrometry .
  • Key Differences: Forms stereospecifically through the β-carbon of styrene oxide, unlike HEV’s non-chiral ethylene oxide adduction. Used to study styrene exposure but lacks widespread biomonitoring applications compared to HEV .

N7-(2-Hydroxyethyl)guanine

  • Parent Compound : Ethylene oxide.
  • Biological Matrix : DNA (guanine residues).
  • Detection : 32P-postlabeling or liquid chromatography-tandem MS (LC-MS/MS).
  • Key Differences :
    • Reflects DNA damage rather than protein adduction.
    • Less stable than HEV due to DNA repair mechanisms, making it a short-term exposure biomarker .

Analytical and Toxicokinetic Comparisons

Sensitivity and Detection Limits

Compound Detection Limit Matrix Method
HEV <100 pmol/g globin Hemoglobin GC-MS
N7-(2-Hydroxyethyl)guanine 1 adduct/10^7 nucleotides DNA 32P-postlabeling
N-(2-Cyanoethyl)valine Not reported Hemoglobin GC-MS

Persistence and Dose-Response Relationships

  • HEV: Accumulates linearly with EO dose (3–33 ppm in rodents) but shows supra-linear increases at >33 ppm due to accelerated erythrocyte turnover . Post-exposure, HEV declines faster than predicted by erythrocyte lifespan alone, suggesting EO-induced erythropoietic stress .
  • N7-(2-Hydroxyethyl)guanine : Short half-life (hours to days) due to DNA repair, limiting utility for chronic exposure assessment .
  • N-(2-Cyanoethyl)valine: Limited data on accumulation kinetics, though acrylonitrile’s shorter biological half-life suggests transient adduct levels .

Research Implications and Gaps

  • Comparative studies are needed to standardize adduct-specific detection methods and clarify inter-individual variability in adduct formation .

Biological Activity

N-(2-Hydroxyethyl)valine (HEV) is a hemoglobin adduct formed primarily through the reaction of ethylene oxide (EO) with valine in hemoglobin. This compound serves as a biomarker for assessing exposure to ethylene oxide, which is known for its carcinogenic potential. Understanding the biological activity of HEV is crucial for evaluating human health risks associated with exposure to EO, particularly in occupational settings.

Formation and Measurement

HEV is formed when ethylene oxide reacts with hemoglobin in red blood cells. The quantification of HEV levels in blood is a critical method for biomonitoring exposure to EO. Studies have demonstrated that HEV levels correlate with the extent of EO exposure, making it a valuable indicator for assessing both exogenous and endogenous exposures.

Table 1: Correlation of HEV Levels with Exposure Factors

Exposure FactorHEV Level (pmol/g globin)Study Reference
Smokers (n=70)204 ± 151
Non-Smokers (n=78)57 ± 46
Passive SmokersIntermediate Levels
Daily Cigarettes Smoked+8.8 per cigarette

Biological Activity and Health Implications

The biological activity of HEV extends beyond mere exposure assessment; it implicates potential health risks, particularly concerning carcinogenicity. Research indicates that higher levels of HEV are associated with increased risk factors for cancer due to the alkylating activity of EO on DNA.

  • Carcinogenic Potential : Studies have shown that the presence of HEV can indicate the extent of DNA damage caused by EO exposure. This relationship underscores the importance of monitoring HEV as a potential biomarker for cancer risk assessment related to EO exposure .
  • Impact of Lifestyle Factors : A study involving 148 Taiwanese volunteers highlighted that lifestyle factors such as smoking significantly influence HEV formation. Smokers exhibited markedly higher levels of HEV compared to non-smokers, suggesting that tobacco smoke contains EO, thereby increasing the risk of DNA adduct formation and subsequent carcinogenesis .
  • Environmental and Occupational Exposure : The assessment of HEV has been utilized in various studies to evaluate occupational health risks associated with EO exposure in industrial settings. For instance, workers exposed to EO showed elevated levels of HEV, reinforcing its role as a biomarker for environmental monitoring .

Case Studies

Several case studies have documented the biological activity of HEV in different populations:

  • Study on Urbanized Adults : A study measuring HOEtVal in urbanized adults showed a direct correlation between tobacco smoke exposure and elevated HEV levels, indicating an increased risk for early carcinogenic processes due to smoking .
  • Occupational Health Assessments : In occupational settings where EO is used, monitoring HEV has provided insights into worker safety and health risks associated with prolonged exposure to carcinogenic substances .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying HEV in biological samples?

  • Methodology : High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. For hemoglobin adducts, globin chains are isolated via acidic hydrolysis (e.g., 0.1 M HCl), followed by derivatization with fluorescein isothiocyanate (FITC) to enhance MS sensitivity. Detection limits (LOD) as low as 5 pmol/g globin have been reported .
  • Key Considerations : Validate methods using spiked samples and internal standards (e.g., stable isotope-labeled HEV). Ensure matrix-matched calibration to account for biological interferences.

Q. How does HEV serve as a biomarker for ethylene oxide (EO) exposure?

  • Mechanism : EO alkylates the N-terminal valine of hemoglobin, forming HEV adducts. These adducts accumulate proportionally to cumulative exposure, with a half-life matching erythrocyte lifespan (~120 days) .
  • Validation : Compare HEV levels in occupationally exposed workers (e.g., sterilization facility staff) vs. controls. Studies show a linear correlation between airborne EO concentrations and HEV adduct levels (R² > 0.85) .

Q. What are the ethical and practical guidelines for designing human studies involving HEV biomarker analysis?

  • Protocols : Follow NIH preclinical reporting standards (e.g., detailed exposure metrics, sample collection timing). Include informed consent, especially for vulnerable populations like children in passive smoking studies .
  • Sample Handling : Store blood samples at -80°C to prevent globin degradation. Use EDTA tubes to inhibit protease activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in HEV adduct formation between ethylene (ET) and ethylene oxide (EO) exposure models?

  • Case Study : Inhalation studies in rats exposed to ET (300 ppm) detected HEV adducts despite ET's low reactivity. This suggests metabolic conversion of ET to EO via cytochrome P450 (CYP2E1). However, conflicting data on micronuclei formation in ET-exposed rodents highlight the need for dual biomarker analysis (HEV + 7-ethylguanine) to distinguish direct vs. metabolic effects .
  • Methodological Fix : Use kinetic modeling to differentiate adducts from direct EO exposure vs. endogenous ET metabolism. Incorporate CYP2E1 inhibitors (e.g., disulfiram) in experimental designs to clarify pathways .

Q. What statistical approaches are optimal for analyzing HEV biomarker data in low-exposure cohorts?

  • Analysis : Apply non-parametric tests (e.g., Mann-Whitney U) for skewed distributions. For longitudinal studies, use mixed-effects models to account for intra-individual variability. Report 95% confidence intervals and effect sizes to avoid overinterpretation of small sample trends .
  • Data Validation : Cross-validate HEV levels with urinary cotinine in passive smoking studies. A Spearman’s ρ > 0.7 indicates robust correlation, as seen in pediatric cohorts (n=100, p<0.001) .

Q. How does HEV compare to other biomarkers (e.g., DNA adducts) for assessing genotoxic risk?

  • Comparative Table :

BiomarkerMatrixSensitivity (LOD)Correlation with EO ExposureClinical Relevance
HEV (hemoglobin)Blood5 pmol/g globinHigh (R² = 0.89)Cumulative exposure
7-ethylguanineDNA (WBCs)1 adduct/10⁸ nucleotidesModerate (R² = 0.65)Acute genotoxicity
Urinary cotinineUrine0.5 ng/mLIndirect (ETS correlation)Short-term exposure
  • Interpretation : HEV is superior for long-term exposure assessment but lacks specificity for EO sources (e.g., tobacco smoke vs. industrial EO). Combine with source-specific metabolites (e.g., mercapturic acids) for attribution .

Methodological Challenges and Solutions

Q. How to address variability in HEV measurements across laboratories?

  • Standardization : Participate in inter-laboratory proficiency testing (e.g., HBM4EU initiatives). Use reference materials like NIST-certified globin adduct controls .
  • QA/QC : Report recovery rates (target: 85–115%) and precision metrics (CV < 15%). Discrepancies >20% require protocol re-evaluation .

Q. What are the limitations of HEV as a biomarker in pediatric populations?

  • Challenges : Lower blood volumes and ethical constraints limit repeated sampling. HEV’s long half-life may obscure recent exposure changes.
  • Solutions : Use dried blood spots (DBS) for minimally invasive collection. Model temporal trends using Bayesian frameworks to infer exposure timing .

Data Presentation Guidelines

  • Tables : Include raw data (means ± SD), statistical parameters (p-values, effect sizes), and normalization methods (e.g., HEV/pmol/g globin).
  • Figures : Use box plots for exposure group comparisons and scatter plots with regression lines for dose-response relationships .

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